(S)-4-Carboxyphenylglycine hydrochloride is a compound that has garnered attention in pharmacological research, particularly for its role as a metabotropic glutamate receptor modulator. It is classified as a selective antagonist for group II metabotropic glutamate receptors, which are involved in various neurological processes. This compound is also known to influence the cystine-glutamate exchange, thereby affecting glutamate signaling in the brain.
(S)-4-Carboxyphenylglycine hydrochloride is derived from phenylglycine, a non-proteinogenic amino acid. It is classified under the category of metabotropic glutamate receptor ligands, specifically targeting group II receptors. This classification is crucial as it highlights its potential therapeutic applications in treating neurological disorders linked to glutamate dysregulation.
The synthesis of (S)-4-Carboxyphenylglycine hydrochloride typically involves several chemical reactions aimed at constructing the carboxyphenyl and glycine moieties. One common method includes:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Detailed methodologies are often documented in scientific literature, providing insights into specific reaction pathways and conditions .
(S)-4-Carboxyphenylglycine hydrochloride has a molecular formula of C9H10ClNO4 and a molecular weight of approximately 219.63 g/mol. Its structure consists of a phenyl ring substituted with a carboxylic acid group and an amino group, making it a derivative of glycine.
(S)-4-Carboxyphenylglycine hydrochloride participates in various chemical reactions primarily related to its role as a receptor modulator:
These reactions have significant implications for understanding its pharmacological effects and potential therapeutic applications.
The mechanism of action of (S)-4-Carboxyphenylglycine hydrochloride involves its interaction with metabotropic glutamate receptors:
Data from experimental studies indicate that (S)-4-Carboxyphenylglycine hydrochloride can significantly alter glutamate dynamics in neural circuits.
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
(S)-4-Carboxyphenylglycine hydrochloride is primarily used in scientific research related to:
(S)-4-Carboxyphenylglycine ((S)-4CPG) emerged in the early 1990s as part of a systematic exploration of phenylglycine derivatives designed to modulate metabotropic glutamate receptors (mGlus). Researchers synthesized this compound by modifying the core phenylglycine structure—specifically, introducing a carboxylic acid group at the para-position of the aromatic ring while retaining the chiral α-amino acid backbone [2] [7]. This modification proved critical for conferring selectivity toward glutamate receptors over ionotropic subtypes. Key structural analogues developed alongside (S)-4CPG include:
Table 1: Structural Evolution of Phenylglycine-Derived mGlu Antagonists
Compound | R1 | R2 | Key Modifications | Receptor Profile |
---|---|---|---|---|
(RS)-MCPG | H | H | α-Methyl, racemic | Pan-group I antagonist |
(S)-4CPG | H | COOH | para-COOH, (S)-stereochemistry | mGlu1/5 antagonist |
(S)-4C3HPG | OH | COOH | meta-OH, para-COOH | mGlu1 antagonist/group II agonist |
LY367385 | CH₃ | COOH | 2-methyl, para-COOH | Potent mGlu1 antagonist |
These structural refinements demonstrated that stereochemistry (S-enantiomer superiority) and aromatic ring electronics (carboxyl group positioning) were pivotal for receptor affinity and functional activity [7]. Unlike ionotropic receptor antagonists, phenylglycine derivatives like (S)-4CPG provided the first evidence that mGlus could be pharmacologically targeted without disrupting fast synaptic transmission [1] [4].
(S)-4CPG’s pharmacological characterization revealed its role as a competitive antagonist with preferential activity against group I mGlus (mGlu1 and mGlu5 subtypes). Binding studies using recombinant receptors showed 5–10-fold higher affinity for mGlu1 (IC₅₀ ≈ 30–50 μM) over mGlu5, and negligible activity at group II/III receptors at concentrations below 100 μM [1] [7]. This selectivity was demonstrated through several key findings:
Table 2: Pharmacological Profile of (S)-4CPG Across mGlu Subtypes
Receptor Subtype | Affinity (IC₅₀) | Functional Activity | Second Messenger Impact |
---|---|---|---|
mGlu1 | 30–50 μM | Competitive antagonist | Inhibits IP₃ accumulation |
mGlu5 | 150–200 μM | Weak antagonist | Partial inhibition of Ca²⁺ release |
mGlu2/3 | >300 μM | Inactive | No effect on cAMP |
mGlu4/7/8 | >300 μM | Inactive | No effect on cAMP |
Crucially, (S)-4CPG helped distinguish mGlu1-specific effects from those of mGlu5. For example, its ability to block long-term depression (LTD) in cerebellar Purkinje cells—a process dependent on mGlu1—but not mGlu5-mediated plasticity in the nucleus accumbens, underscored functional segregation within group I receptors [4] [6].
(S)-4CPG’s application in neuroscience research catalyzed three fundamental shifts in understanding neurotransmitter systems:
GABA-Glutamate Crosstalk: Studies using (S)-4CPG revealed that mGlu1 antagonism indirectly enhances GABAergic inhibition. In ischemic cortical cultures, neuroprotection by (S)-4CPG was reversed by GABAA antagonists (e.g., bicuculline), confirming that mGlu1 blockade elevates extracellular GABA—a mechanism later validated for other mGlu1 antagonists like AIDA and 3-MATIDA [1] [4]. This redefined glutamate antagonists not merely as excitability reducers but as modulators of inhibitory tone.
Activity-Dependent Synaptic Plasticity: (S)-4CPG was instrumental in dissecting group I mGlu roles in long-term potentiation (LTP) and depression (LTD). At Schaffer collateral-CA1 synapses, (S)-4CPG inhibited mGlu1-dependent LTP maintenance without affecting NMDA receptor-dependent induction. This established group I mGlus as stabilizers of persistent plasticity rather than initiators [5] [6].
Table 3: Impact of (S)-4CPG on Synaptic Plasticity vs. Other mGlu Modulators
Intervention | LTP in Hippocampus | LTD in Cerebellum | Mechanistic Insight |
---|---|---|---|
(S)-4CPG | Inhibits maintenance | Blocks induction | mGlu1 required for late LTP & cerebellar LTD |
MPEP (mGlu5 antagonist) | No effect | No effect | mGlu5 not involved in canonical LTD |
Group II agonist (LY354740) | Reduces LTP threshold | Facilitates LTD | Group II modulates plasticity thresholds |
These paradigm shifts underscored metabotropic receptors as "tunable controllers" of synaptic networks rather than binary excitatory switches—a cornerstone of contemporary neuromodulation strategies [5] [6].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5